molecular formula C11H17NO2 B3076883 N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine CAS No. 104247-86-1

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine

Cat. No.: B3076883
CAS No.: 104247-86-1
M. Wt: 195.26 g/mol
InChI Key: WWQPATSTAMCYFS-UHFFFAOYSA-N
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Description

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is a versatile organic compound known for its utility in various chemical reactions, particularly in the synthesis of heterocycles. It is a non-stabilized azomethine ylide precursor, which makes it a valuable reagent in cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine can be synthesized through the reaction of benzylamine with formaldehyde and methanol. The reaction typically involves the use of a catalyst such as zinc chloride or trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and the concentration of reactants .

Mechanism of Action

The mechanism of action of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides react with various dipolarophiles to form heterocyclic compounds. The molecular targets and pathways involved include the interaction with α,β-unsaturated esters and other electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it highly reactive in cycloaddition reactions. This property distinguishes it from other similar compounds that may form more stable ylides, resulting in lower reactivity .

Properties

IUPAC Name

N,N-bis(methoxymethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPATSTAMCYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(CC1=CC=CC=C1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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